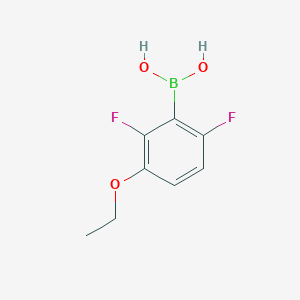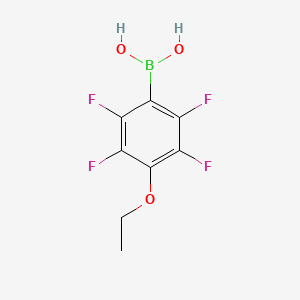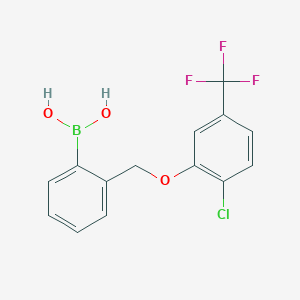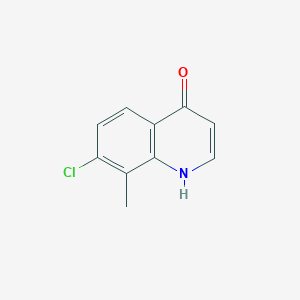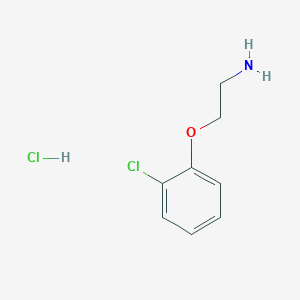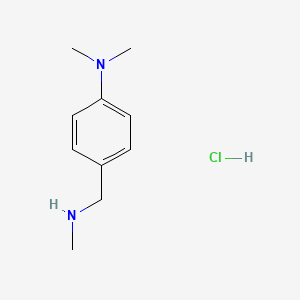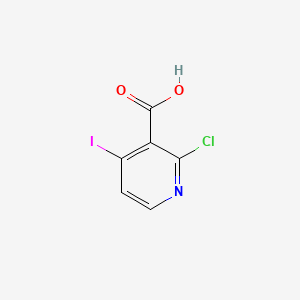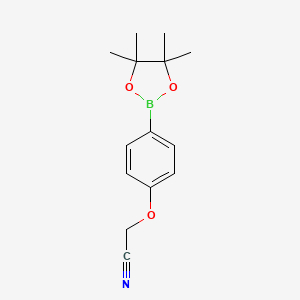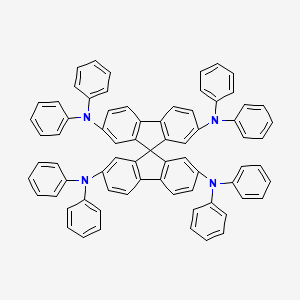
螺环-TAD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro-TAD is a useful research compound. Its molecular formula is C73H52N4 and its molecular weight is 985.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro-TAD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro-TAD including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 钙钛矿太阳能电池中的空穴传输材料 螺环-TAD衍生物,特别是螺环-OMeTAD,已被广泛用作钙钛矿太阳能电池(PSCs)中的空穴传输材料(HTMs)。它们在器件的性能中起着至关重要的作用,通过促进空穴从钙钛矿层到阳极的传输。PSCs的效率和稳定性受HTM的性质影响很大 .
有机发光二极管 (OLEDs)
在OLEDs中,螺环化合物如this compound因其空间穿越电荷转移能力而被使用。该特性被利用来构建高效的热激活延迟荧光(TADF)材料,这对提高OLEDs的发光效率至关重要 .
稳定性和降解问题
this compound化合物因其长期稳定性和降解问题而受到审查。温度、添加剂、薄膜质量和环境条件等因素会影响降解过程。正在进行的研究以解决这些挑战,以增强使用this compound的器件的寿命和可靠性 .
作用机制
Target of Action
The primary target of 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene, also known as Spiro-TAD, is the hole-transporting layer (HTL) in perovskite solar cells (PSCs) . The HTL plays a crucial role in the efficient operation of PSCs by facilitating the transport of positive charge carriers (holes) from the perovskite layer to the electrode .
Mode of Action
Spiro-TAD interacts with its target, the HTL, by enhancing its conductivity. This is usually achieved by oxidizing a portion of the Spiro-TAD molecules using various dopants . The oxidized Spiro-TAD then facilitates the transport of holes from the perovskite layer to the electrode, thereby improving the efficiency of the PSCs .
Biochemical Pathways
The action of Spiro-TAD affects the electron-hole diffusion pathway in PSCs. The enhanced conductivity of the HTL due to the oxidized Spiro-TAD allows for longer diffusion lengths for electrons and holes, contributing to the high absorption coefficient and low material cost of PSCs .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Spiro-TAD, we can discuss its stability and degradation in the PSCs. It was found that oxidized Spiro-TAD is readily reduced to the neutral molecule upon interaction with all five perovskite compositions . This reduction reaction is greatly enhanced at elevated temperatures .
Result of Action
The result of Spiro-TAD’s action is an increase in the power conversion efficiency of PSCs . The long-term stability of the devices is insufficient and needs to be addressed before market entry . The observed sensitivity of the oxidized Spiro-TAD to ion diffusion, especially at elevated temperatures, causes a decrease in the conductivity observed in the doped films of Spiro-TAD, and it also contributes significantly to a drop in the performance of PSCs operated under prolonged thermal stress .
Action Environment
Environmental factors such as moisture and oxygen ingress, UV light, electrical bias, temperature, and their variation influence the action, efficacy, and stability of Spiro-TAD . For example, diffusion of iodide ions from the perovskite layer is the main cause for the reduction reaction of oxidized Spiro-TAD, which is greatly enhanced at elevated temperatures . This sensitivity to ion diffusion and temperature causes a decrease in the performance of PSCs operated under prolonged thermal stress .
属性
IUPAC Name |
2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis-phenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H52N4/c1-9-25-53(26-10-1)74(54-27-11-2-12-28-54)61-41-45-65-66-46-42-62(75(55-29-13-3-14-30-55)56-31-15-4-16-32-56)50-70(66)73(69(65)49-61)71-51-63(76(57-33-17-5-18-34-57)58-35-19-6-20-36-58)43-47-67(71)68-48-44-64(52-72(68)73)77(59-37-21-7-22-38-59)60-39-23-8-24-40-60/h1-52H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCTQVBZYBPQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H52N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583205 |
Source


|
| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
985.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189363-47-1 |
Source


|
| Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: Spiro-TAD consists of two fluorene units linked by a spiro carbon atom, with each fluorene bearing two diphenylamine groups. This unique spiro-linkage contributes to its distinct optical and electronic properties. [] The material exhibits a maximum absorption peak at 415 nm and possesses a bandgap of 2.98 eV, as determined by absorption and emission spectroscopy. []
A: Spiro-TAD possesses a high hole mobility, meaning it efficiently transports positive charges (holes) within the OLED device. [] This property makes it suitable as a hole transport layer (HTM), facilitating the movement of holes from the anode towards the emissive layer, where they recombine with electrons to generate light. [, , ]
A: Research indicates that by optimizing solution-deposition conditions, such as solvent and concentration, Spiro-TAD films fabricated via solution processing can achieve comparable charge transport properties to those prepared by traditional vacuum deposition. [] This finding highlights the potential of solution processing as a cost-effective alternative for large-scale device fabrication.
A: The amorphous morphology of Spiro-TAD contributes to its excellent temperature stability in OLED devices. [, ] This stability stems from the material's high glass transition temperature (Tg), which prevents crystallization and maintains its amorphous structure even at elevated temperatures.
A: Compared to OLEDs using other materials, incorporating Spiro-TAD as the HTM significantly improves device stability at higher temperatures. Studies have shown minimal performance degradation in Spiro-TAD-based OLEDs even when exposed to temperatures up to 140°C. [, ] This enhanced thermal stability makes Spiro-TAD particularly attractive for applications requiring robust operation under demanding conditions.
A: Yes, Spiro-TAD has also been explored as a potential HTM in Dye-Sensitized Solar Cells (DSSCs). [, ] Researchers are actively investigating its effectiveness in facilitating hole transport within DSSC architectures and its impact on overall device efficiency.
A: While liquid electrolytes are commonly used in DSSCs, they pose challenges related to leakage and long-term stability. Spiro-TAD, as a solid-state HTM, offers potential advantages in terms of device longevity and stability by eliminating the issues associated with liquid components. []
A: Yes, research has shown that Spiro-TAD can be effectively p-doped using strong molecular dopants like F6-TCNNQ (2,2′‐(perfluoronaphthalene‐2,6‐diylidene)dimalononitrile). [] This doping process enhances the conductivity of Spiro-TAD by increasing the concentration of charge carriers, making it even more suitable for use in electronic devices.
A: The interaction between Spiro-TAD and F6-TCNNQ during doping leads to significant changes in the film morphology. [] Understanding these morphological alterations is crucial for optimizing device performance as it can influence charge transport properties.
A: Yes, studies have investigated magnetoresistance (MR) effects in Spiro-TAD-based field-effect transistors (FETs). [, ] These investigations provide insights into the charge transport mechanisms within Spiro-TAD and its potential for spintronic applications, which exploit both the charge and spin of electrons.
A: Research has highlighted the significance of interface engineering in Spiro-TAD devices. For instance, the treatment of the gate dielectric surface in FETs or the incorporation of interlayers can significantly impact device performance by influencing charge injection and transport. [, ]
A: Yes, theoretical studies utilizing quantum-chemical calculations have been conducted to understand the charge transport parameters in Spiro-TAD and related compounds. [] These studies help elucidate the relationship between molecular structure, electronic properties, and charge transport behavior.
A: The spirobifluorene core provides a rigid and three-dimensional structure to Spiro-TAD and its derivatives. [, ] This structural feature contributes to the high glass transition temperatures observed in these compounds, leading to enhanced thermal stability in device applications.
A: Theoretical studies have shown that varying the substituents on the spirobifluorene core can significantly influence the electronic properties and charge transport parameters of Spiro-TAD derivatives. [] This highlights the possibility of fine-tuning the material's properties through chemical modification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
